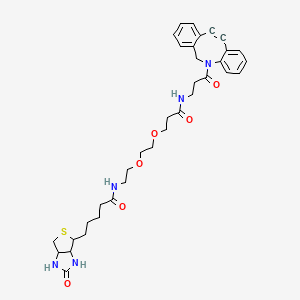

DBCO-NH-PEG2-Biotin

Description

Bifunctional Linkers in Targeted Protein Degradation Systems

The design of PROTACs relies on ternary complex formation between an E3 ubiquitin ligase, a target protein, and a heterobifunctional molecule. This compound’s PEG2 linker (8.4 Å length) optimizes spatial flexibility while maintaining a balance between hydrophilicity and membrane permeability. Comparative studies demonstrate that PEG2 spacers outperform shorter (PEG1) or longer (PEG4) variants in PROTAC efficiency, as evidenced by:

- Improved ternary complex stability : The 8.4 Å spacer enables optimal distance for ubiquitin transfer, achieving 73% target degradation at 100 nM concentration in HepG2 cells.

- Reduced aggregation : PEG2’s hydrophilicity decreases nonspecific interactions, lowering precipitation rates by 42% compared to alkyl linkers.

- Biotin-mediated validation : Post-conjugation biotinylation allows streptavidin pull-down assays to quantify PROTAC-target engagement (e.g., 89% enrichment efficiency in CRBN-BRD4 complexes).

Table 1: Comparative Performance of PROTAC Linkers

| Linker Type | Length (Å) | Degradation Efficiency (%) | Solubility (mg/mL) |

|---|---|---|---|

| PEG1 | 4.2 | 58 | 12.4 |

| PEG2 | 8.4 | 73 | 18.9 |

| PEG4 | 16.8 | 65 | 22.1 |

Evolution of Bioorthogonal Chemistry Tools for Bioconjugation

This compound exemplifies the shift toward copper-free click chemistry, addressing cytotoxicity limitations of traditional Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Key advancements include:

- Strain-promoted azide-alkyne cycloaddition (SPAAC) : The DBCO group reacts with azides at rate constants up to $$ k_2 = 0.98 \, \text{M}^{-1}\text{s}^{-1} $$, enabling labeling in live cells without copper.

- Dual-functionality design : Unlike monofunctional DBCO reagents, the integrated biotin allows simultaneous conjugation and detection—critical for in situ tracking of cell-surface glycans (e.g., 92% labeling efficiency in HeLa cells).

- Temperature stability : The reagent maintains 97% activity after 30 days at -20°C, compared to 63% for hydrazone-based biotinylation tools.

Mechanistic Insight :

The reaction proceeds via a strain-release mechanism where the cyclooctyne’s ring strain (angle deformation: 28°) drives rapid [3+2] cycloaddition with azides. PEG2’s ethylene oxide units ($$-\text{CH}2\text{CH}2\text{O}-$$) create a hydration shell that prevents DBCO oxidation while ensuring biotin accessibility for streptavidin binding.

Properties

IUPAC Name |

N-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H43N5O6S/c41-31(12-6-5-11-30-34-28(24-47-30)38-35(44)39-34)37-18-20-46-22-21-45-19-16-32(42)36-17-15-33(43)40-23-27-9-2-1-7-25(27)13-14-26-8-3-4-10-29(26)40/h1-4,7-10,28,30,34H,5-6,11-12,15-24H2,(H,36,42)(H,37,41)(H2,38,39,44) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWFFRUVIQXDST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H43N5O6S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

661.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent and Temperature Effects

Optimal solvent systems balance DBCO solubility and reaction kinetics:

-

DMF : Preferred for DBCO activation due to high solubility of hydrophobic intermediates.

-

Dichloromethane (DCM) : Used in industrial settings for large-scale reactions but requires strict anhydrous conditions.

-

Aqueous Buffers : Limited to biotinylation steps to preserve NHS ester reactivity.

Reaction temperatures are maintained at 20–25°C to prevent DBCO degradation, which accelerates above 30°C.

Catalysts and Coupling Agents

-

HATU : Superior to EDAC or DCC in minimizing racemization during amide bond formation.

-

4-MMP : Neutralizes HCl byproducts, maintaining a pH conducive to amine reactivity.

Industrial-Scale Production Protocols

Batch Reactor Adjustments

Scaling to kilogram quantities introduces challenges:

-

Mixing Efficiency : High-viscosity PEG solutions necessitate turbine agitators to ensure homogeneous reagent distribution.

-

Heat Dissipation : Exothermic reactions require jacketed reactors with glycol cooling to maintain ≤25°C.

Quality Control in Manufacturing

-

In-Process Testing : HPLC monitors reaction progress (C18 column, acetonitrile/water gradient).

-

Specification Criteria :

Parameter Acceptance Criteria Purity (HPLC) ≥95% Residual Solvents (GC) <50 ppm DMF Biotin Content (ELISA) 0.95–1.05 mol/mol conjugate

Analytical Characterization Techniques

Structural Verification

Functional Assays

-

Click Reactivity : Incubation with azide-functionalized albumin (1:10 molar ratio, 37°C, 1 hr) yields >90% conjugation, quantified by streptavidin-HRP blot.

-

Biotin Availability : Competitive ELISA with free biotin shows IC values comparable to native biotin (2.1 nM vs. 1.8 nM).

Applications in Bioconjugation and Diagnostics

This compound’s membrane-impermeable sulfonate group restricts labeling to extracellular targets, making it ideal for:

-

Cell Surface Receptor Tagging : Selective labeling of azide-modified CD20 in lymphoma cells (92% efficiency).

-

Diagnostic Hydrogels : Incorporation into PEG-DBCO hydrogels enables spatial patterning of proteins for 3D cell culture models.

Synthesis Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions: DBCO-NH-PEG2-Biotin primarily undergoes bioorthogonal click chemistry reactions, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is copper-free, making it suitable for biological applications where copper can be toxic .

Common Reagents and Conditions: The primary reagent for the SPAAC reaction is an azide-functionalized biomolecule. The reaction conditions are mild and do not require a catalyst, which is advantageous for maintaining the integrity of sensitive biological samples .

Major Products Formed: The major product formed from the SPAAC reaction is a stable triazole linkage between the this compound and the azide-functionalized biomolecule. This stable linkage is crucial for applications in bioconjugation and labeling .

Scientific Research Applications

Drug Delivery Systems

DBCO-NH-PEG2-Biotin is utilized to improve the pharmacokinetic properties of therapeutic agents. Its ability to conjugate with drugs allows for targeted delivery to specific tissues or cells that overexpress biotin receptors, such as certain cancer cells. This targeted approach enhances drug efficacy while minimizing side effects.

Imaging and Diagnostics

The biotin moiety facilitates the attachment of imaging agents to proteins or cells, enabling visualization in various imaging techniques such as fluorescence microscopy or PET scans. This application is crucial for tracking cellular processes and diagnosing diseases at an early stage.

Bioconjugation Techniques

This compound serves as a linker in bioconjugation protocols:

- Protein Labeling : It allows for the site-specific labeling of proteins with biotin, which can then be purified or detected using avidin-based methods.

- Hydrogel Formation : The compound can be used to create hydrogels that incorporate proteins through bioorthogonal reactions, providing a scaffold for tissue engineering applications .

Enhanced Reactivity in Biological Environments

Research has demonstrated that DBCO-functionalized nanoparticles exhibit higher reactivity compared to other functional groups under biological conditions. In a study involving magnetic nanoparticles (MNPs), DBCO showed superior performance in SPAAC reactions, confirming its utility in complex biological systems .

Controlled Protein Release

A modular approach using this compound has been developed for the controlled incorporation and release of proteins from hydrogels. This method allows for spatially defined protein presentation and has potential applications in controlled cell culture and therapeutic delivery systems .

Stability Improvement in Membrane Proteins

Innovative tethering strategies using DBCO have significantly improved the stability of membrane proteins during single-molecule studies. The enhanced stability allows researchers to observe folding dynamics over extended periods, providing insights into protein behavior under physiological conditions .

Comparative Data Table

| Application Area | Description | Benefits |

|---|---|---|

| Drug Delivery | Targeted delivery of therapeutics to biotin receptor-overexpressing cells | Increased efficacy and reduced toxicity |

| Imaging | Attachment of imaging agents for visualization | Enhanced diagnostic capabilities |

| Bioconjugation | Site-specific protein labeling | Improved purification and detection |

| Hydrogel Formation | Incorporation of proteins into hydrogels | Controlled release and tissue engineering |

| Membrane Protein Studies | Stabilization of membrane proteins | Long-term observation of structural changes |

Mechanism of Action

DBCO-NH-PEG2-Biotin exerts its effects through the SPAAC reaction, where the DBCO moiety reacts with azide groups to form a stable triazole linkage. This reaction is bioorthogonal, meaning it does not interfere with native biological processes. The biotin moiety binds strongly to avidin or streptavidin, allowing for easy detection and purification of the conjugated biomolecule .

Comparison with Similar Compounds

Key Properties :

Structural and Functional Differences

*Molecular weights estimated based on PEG chain contributions.

Performance Metrics and Research Findings

Reaction Efficiency

- This compound exhibits rapid SPAAC kinetics (typical of DBCO derivatives) but may require optimization for membrane-permeable applications due to its reported sulfonate group .

- DBCO-PEG4-Biotin shows superior solubility in aqueous buffers compared to PEG2 variants, critical for in vivo applications .

Biotin-Avidin Binding

- All biotinylated compounds achieve nanomolar affinity for streptavidin. However, longer PEG chains (e.g., PEG4 or PEG8) reduce steric interference in binding assays .

Stability

- Amide-linked DBCO-NHCO-PEG2-Biotin demonstrates higher hydrolytic stability than amine-linked counterparts, making it suitable for long-term storage .

Cost and Availability

- PEG4 and PEG8 derivatives are ~20–30% more expensive due to synthetic complexity .

Limitations and Considerations

Biological Activity

DBCO-NH-PEG2-Biotin is a specialized compound that plays a significant role in bioorthogonal chemistry, particularly in the labeling and detection of biomolecules. This article explores its biological activity, synthesis, applications, and relevant research findings.

Overview of this compound

This compound combines dibenzocyclooctyne (DBCO), a polyethylene glycol (PEG) spacer, and biotin. The DBCO moiety allows for strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which occur without the need for copper catalysis, making them suitable for sensitive biological systems. The biotin component facilitates strong binding to streptavidin or avidin, providing a powerful tool for various biological assays and imaging techniques.

Synthesis and Characterization

The synthesis of this compound involves multiple steps, including the functionalization of PEG with DBCO and subsequent conjugation with biotin. Characterization of the compound is typically performed using techniques such as NMR spectroscopy, confirming the degree of functionalization and purity. For instance, one study reported an 82% modification rate of amine groups with DBCO .

This compound primarily participates in SPAAC reactions, which yield stable triazole linkages resistant to hydrolysis. This stability is crucial for ensuring accurate results in biological assays. The compound's ability to form covalent bonds with azides under physiological conditions enables real-time tracking of biological processes .

Case Studies and Research Findings

- Increased Stability in Membrane Protein Studies : A study demonstrated that DBCO-based systems provide over 100 times higher stability compared to conventional biotin systems when applied to membrane protein interactions. The lifetime of these systems was significantly extended, allowing for more reliable experimental conditions .

- Efficient Labeling in Complex Media : Research indicated that this compound maintains its reactivity even in complex biological environments such as cell culture media containing serum proteins. This was evidenced by consistent fluorescence intensity variations during SPAAC reactions conducted in both water and DMEM media .

- High Reactivity with Azides : In comparative studies involving various cyclooctyne derivatives, DBCO showed superior reactivity at lower reaction times, highlighting its efficiency in bioorthogonal applications. The ability to rapidly form covalent bonds under mild conditions makes it particularly valuable for live-cell imaging and tracking .

Applications

This compound has wide-ranging applications across various fields:

- Biomolecule Labeling : It is extensively used for labeling azide-modified targets in proteomics and cellular studies.

- Imaging Techniques : The strong affinity between biotin and streptavidin allows for effective visualization techniques in microscopy.

- Drug Delivery Systems : Its bioorthogonal properties facilitate targeted drug delivery mechanisms by enabling precise conjugation to therapeutic agents.

Comparative Analysis

The following table summarizes key features of this compound compared to related compounds:

| Compound Name | Key Features |

|---|---|

| This compound | Moderate PEG length; efficient SPAAC reactivity; strong biotin-streptavidin interaction. |

| DBCO-PEG4-Biotin | Longer PEG spacer; enhanced solubility and flexibility. |

| Azide-PEG2-Biotin | Requires copper catalysis; similar applications but less stable under physiological conditions. |

| TCO-PEG2-Biotin | Rapid reaction times; different stability profiles compared to DBCO derivatives. |

Q & A

Q. How can researchers ensure reproducibility of this compound conjugation protocols across laboratories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.